Lactulose-13C
Description
Rationale for Carbon-13 Enrichment in Carbohydrate Tracers
Carbon is the backbone of all organic molecules, making its isotopes ideal for tracing biological processes. While Carbon-14 (¹⁴C) is a radioactive isotope that has been historically used, the stable isotope Carbon-13 (¹³C) offers significant advantages, particularly in the study of carbohydrate metabolism. musechem.com
The primary rationale for using ¹³C-enriched carbohydrate tracers lies in their ability to provide detailed information about metabolic fluxes non-invasively. humankinetics.com When a ¹³C-labeled carbohydrate is consumed and metabolized, the ¹³C atoms are incorporated into various downstream metabolites and can eventually be detected in exhaled carbon dioxide (CO₂). humankinetics.com This allows for the quantification of exogenous carbohydrate oxidation rates. humankinetics.com
Furthermore, the use of stable isotopes like ¹³C allows for the simultaneous use of multiple tracers in the same subject, enabling complex metabolic studies that would not be practical with radiotracers. karger.com The high specificity and confidence in assay results are other key benefits. karger.com While the cost of ¹³C-labeled compounds and the required analytical instrumentation can be higher, the depth and quality of the data obtained often justify the investment. karger.com
Overview of Lactulose-13C as a Specialized Research Probe
Lactulose (B1674317), a synthetic disaccharide composed of galactose and fructose (B13574), is not hydrolyzed by human intestinal enzymes and is poorly absorbed in the small intestine. nih.gov This property makes it an excellent probe for investigating various aspects of gastrointestinal physiology. When labeled with ¹³C, Lactulose-¹³C becomes a powerful tool for specific research applications.
One of the primary uses of Lactulose-¹³C is in breath tests to assess orocecal transit time, the time it takes for material to travel from the mouth to the large intestine. europeanreview.org Since it is not absorbed in the small intestine, it travels to the colon, where it is fermented by the gut microbiota, producing gases including ¹³CO₂ that can be measured in the breath. europeanreview.org
Moreover, ¹³C-labeled lactulose is utilized in studies of intestinal permeability. nih.gov In conjunction with a readily absorbed monosaccharide like mannitol (B672), the urinary excretion ratio of the two sugars can provide an index of intestinal barrier function. nih.gov The use of stable isotope-labeled standards, such as Lactulose-¹³C, in these tests allows for highly accurate and precise quantification. nih.gov
Research Findings with this compound
The following table summarizes key research findings where Lactulose-¹³C and related labeled compounds have been instrumental.
| Research Area | Key Findings | Labeled Compound(s) Used | Reference |
| Intestinal Permeability | A dual liquid chromatography-mass spectrometry method was developed for the simultaneous quantification of lactulose and mannitol to assess intestinal permeability. The use of stable isotope-labeled internal standards, including Lactulose-¹³C₁₂, enabled high precision and accuracy. | Lactulose-¹³C₁₂ | nih.gov |
| Orocecal Transit Time | ¹³C-Lactose ureide breath tests have been used to measure orocecal transit time. The appearance of ¹³CO₂ in the breath indicates the arrival of the substrate in the colon and its fermentation by gut bacteria. | ¹³C-Lactose Ureide | europeanreview.org |
| Colonic Microflora Metabolism | Studies using lactose-[¹³C]ureide demonstrated that approximately 80% of the ingested dose was fermented by the colonic microflora, with the label recovered in breath as ¹³CO₂. | Lactose-[¹³C]ureide | researchgate.net |
| Lactose (B1674315) Digestion | A combined ¹³C/H₂ lactose breath test, using ¹³C-lactose, allows for the estimation of lactose digestion in addition to malabsorption. The appearance of ¹³CO₂ in the breath reflects the oxidation of absorbed ¹³C-glucose and ¹³C-galactose. | ¹³C-Lactose | mdpi.com |
| Mineral Absorption | While not using ¹³C-lactulose directly, a study on the effect of unlabeled lactulose on calcium and magnesium absorption utilized stable isotopes of these minerals (⁴⁴Ca and ²⁵Mg) to demonstrate enhanced absorption with lactulose intake. This highlights a related area of research where isotopic tracers are crucial. | ⁴⁴Ca, ²⁵Mg (with unlabeled lactulose) | researchgate.net |
Properties
Molecular Formula |
C₁₁¹³CH₂₂O₁₁ |
|---|---|
Molecular Weight |
343.29 |
Synonyms |
4-O-β-D-Galactopyranosyl-D-fructofuranose-13C; Cephulac-13C; Cholac-13C; Chronulac-13C; Constilac-13C; Constulose-13C; Duphalac-13C; Enulose-13C; |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies of Lactulose 13c for Research Applications
Strategies for the Preparation of Carbon-13 Labeled Lactulose (B1674317)
The production of Lactulose-¹³C can be approached through two primary strategies: enzymatic synthesis and chemical routes. Each method offers distinct advantages and challenges in achieving the desired isotopic enrichment and final product purity.
Enzymatic Approaches for Isotopic Incorporation
Enzymatic synthesis is a highly specific and sustainable alternative to chemical methods, operating under more moderate processing conditions. researchgate.net The primary enzymatic method for producing lactulose is transgalactosylation, which involves the transfer of a galactosyl group from a donor, typically lactose (B1674315), to an acceptor, fructose (B13574). researchgate.netnih.gov When producing Lactulose-¹³C, one or both of the starting monosaccharide units (fructose or the galactose moiety from lactose) would be substituted with their ¹³C-labeled counterparts.
The process is catalyzed by β-galactosidases, with enzymes from sources like Aspergillus oryzae being particularly effective. nih.govsci-hub.sefrontiersin.org The reaction is complex, as the enzyme can also transfer the galactosyl residue to other hydroxyl-containing molecules, including water, leading to hydrolysis as a competing reaction. nih.gov The relative rates of transgalactosylation versus hydrolysis are highly dependent on factors such as enzyme origin and substrate concentrations. nih.gov Research has shown that high substrate concentrations (over 30%) generally favor the desired transgalactosylation reaction over hydrolysis. nih.gov
Another enzymatic route is through the use of cellobiose (B7769950) 2-epimerase, which can convert lactose directly into lactulose and is considered a highly efficient method. researchgate.net For isotopic labeling, ¹³C-labeled lactose would be used as the substrate.
Chemical Synthesis Routes for ¹³C-Enriched Lactulose
The traditional and most common industrial method for lactulose production is the chemical isomerization of lactose in an alkaline medium, a process known as the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation. researchgate.netscispace.comwur.nl This reaction involves the conversion of an aldose (lactose) into a ketose (lactulose). wur.nl To synthesize Lactulose-¹³C via this route, ¹³C-labeled lactose would be subjected to isomerization.
The LdB-AvE transformation is typically carried out at high temperatures using catalysts such as sodium aluminate or calcium hydroxide. researchgate.netresearchgate.net While effective, these chemical methods can produce a complex mixture of by-products, including unreacted lactose, galactose, and other degradation products, which complicates the purification process. csic.es The use of ¹³C-labeled sugars in studying the Maillard reaction, a related chemical browning process, has provided significant insights into the reaction mechanisms, which are also relevant to understanding the by-products formed during lactulose synthesis. scispace.com
Isotopic Purity and Positional Labeling Considerations in Lactulose-¹³C Production
For research applications, the isotopic purity and the specific position of the ¹³C label within the lactulose molecule are of critical importance. Isotopic purity refers to the percentage of molecules that contain the ¹³C isotope at the desired position(s). Commercially available Lactulose-¹³C often specifies an isotopic purity, for instance, of 98-99 atom % ¹³C. isotope.comsigmaaldrich.com
Positional labeling allows researchers to trace the metabolic fate of specific carbon atoms. For example, Lactulose can be labeled at a single carbon position, such as in [1-¹³C fru]lactulose, where the ¹³C atom is at the first carbon position of the fructose moiety. omicronbio.com It can also be uniformly labeled (U-¹³C₁₂), where all twelve carbon atoms in the molecule are ¹³C isotopes. isotope.comsigmaaldrich.commdpi.com This uniform labeling is particularly useful in metabolic studies where the distribution of the label throughout various metabolic products is analyzed. oup.com
The choice of labeling pattern depends entirely on the research question. Mechanistic studies of enzymatic or chemical reactions often utilize selectively labeled compounds to understand reaction pathways, as has been done with ¹³C-labeled glucose to study isomerization and epimerization reactions. google.comagriculturejournals.cz
Purification and Characterization for Research-Grade Lactulose-¹³C
Achieving research-grade purity for Lactulose-¹³C involves the removal of unreacted starting materials, by-products from side reactions, and any unlabeled lactulose. The final product must have high chemical purity (e.g., >95% or ≥98%) in addition to high isotopic enrichment. sigmaaldrich.comlgcstandards.com
Purification of lactulose from reaction mixtures, which often contain lactose and galactose, is a significant challenge. csic.es Various techniques have been developed to achieve this:
Chromatographic Methods: Ion exchange chromatography is a common method. For instance, passing a solution through a series of cation and anion exchange resins can effectively remove impurities like aldonic acids formed during oxidation-based purification steps. google.comgoogle.com
Pressurized Liquid Extraction (PLE): This technique has been shown to be effective in separating lactulose from lactose using ethanol-water mixtures as the solvent. researchgate.netnih.gov Optimal conditions, such as a 70:30 ethanol:water ratio at 40°C, have been identified to maximize purity and yield. nih.gov
Crystallization: After initial purification, lactulose can be crystallized from a syrup to achieve a high-purity solid form. google.com
Characterization is the final step to confirm the identity, purity, and isotopic labeling of the synthesized Lactulose-¹³C. A combination of analytical techniques is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool for confirming the position and enrichment of the ¹³C label. mdpi.comacs.orgnih.govnih.gov 1D and 2D NMR experiments provide detailed structural information and can distinguish between different isomers. acs.orgnih.gov
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the labeled compound and to assess isotopic purity. sigmaaldrich.commdpi.commdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the detection sensitivity of MS. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product by separating it from any remaining impurities. csic.eslgcstandards.com
The combination of these synthesis, purification, and characterization methods ensures the production of high-quality Lactulose-¹³C suitable for demanding research applications.
Advanced Analytical Techniques for the Detection and Quantification of Lactulose-13C and its Metabolites in Research Studies
The use of stable isotope-labeled compounds, such as Lactulose-¹³C, has become a cornerstone in metabolic research, enabling precise tracing of metabolic pathways and fluxes. The accurate detection and quantification of ¹³C-labeled molecules and their downstream metabolites are paramount for the success of these studies. This article details the advanced analytical techniques employed for this purpose, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Advanced Analytical Techniques for the Detection and Quantification of Lactulose 13c and Its Metabolites in Research Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeled Carbohydrate Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about molecules in a sample. researchgate.net For the analysis of ¹³C-labeled carbohydrates like lactulose (B1674317), NMR is particularly insightful.
One-Dimensional ¹³C NMR for Isotopic Abundance Profiling
One-dimensional (1D) ¹³C NMR spectroscopy is a fundamental technique for determining the isotopic abundance of ¹³C at specific carbon positions within a molecule. By acquiring a ¹³C NMR spectrum, researchers can directly observe the signals from the ¹³C nuclei. The intensity of each signal is proportional to the number of ¹³C atoms at that position, allowing for the calculation of isotopic enrichment.
In studies involving Lactulose-¹³C, a 1D ¹³C NMR spectrum can confirm the position of the ¹³C label. For instance, in [1-¹³C(fru)]-Lactulose, a significantly enhanced signal would be observed for the C1 carbon of the fructose (B13574) moiety compared to the natural abundance signals of the other carbons. omicronbio.com This method provides a direct and unambiguous measure of ¹³C incorporation, which is crucial for validating the labeled substrate before its use in tracer studies. Recent studies have demonstrated the feasibility of using ¹³C NMR for determining the total carbon stable isotope ratio in small organic molecules as an alternative to traditional methods. nih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for Lactulose
| Carbon Atom | Chemical Shift (ppm) |
| Fructose C1 | ~63.9 |
| Fructose C2 | ~105.6 |
| Fructose C3 | ~75.5 |
| Fructose C4 | ~80.1 |
| Fructose C5 | ~82.7 |
| Fructose C6 | ~65.7 |
| Galactose C1' | ~103.5 |
| Galactose C2' | ~71.3 |
| Galactose C3' | ~73.5 |
| Galactose C4' | ~69.5 |
| Galactose C5' | ~78.1 |
| Galactose C6' | ~63.9 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from public spectral databases. nih.gov
Two-Dimensional (e.g., HSQC, HMBC, COSY, TOCSY) NMR for Positional Labeling and Structural Elucidation of Metabolites
Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex structures of metabolites derived from Lactulose-¹³C. wikipedia.org These techniques provide correlation information between different nuclei within a molecule, which is essential for assigning signals and determining the precise location of ¹³C labels in metabolic products. wikipedia.orgbmrb.io
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. columbia.edu In the context of Lactulose-¹³C studies, an HSQC spectrum reveals which protons are attached to which carbon atoms. ustc.edu.cn This is invaluable for tracing the ¹³C label from the parent lactulose molecule to its metabolites. By observing the ¹H-¹³C correlations, researchers can confirm the position of the label within the metabolic products. unl.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. columbia.edu This long-range correlation is crucial for piecing together the carbon skeleton of a metabolite and for determining the connectivity between different functional groups. unl.edu For example, if Lactulose-¹³C is metabolized into smaller organic acids, HMBC can help identify the fragments and show how they are connected, revealing the metabolic pathway. researchgate.net
Correlation Spectroscopy (COSY): COSY is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically those on adjacent carbons. wikipedia.org This helps to establish proton spin systems within a molecule, which is a key step in the structural elucidation of metabolites.
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations seen in COSY to an entire spin system. researchgate.net This means that a cross-peak can be observed between a proton and all other protons within the same coupled network, even if they are not directly adjacent. This is particularly useful for identifying all the protons belonging to a specific sugar residue or a metabolite fragment.
By combining these 2D NMR techniques, researchers can build a comprehensive picture of how Lactulose-¹³C is metabolized. They can identify the structures of the resulting metabolites and pinpoint the exact position of the ¹³C label in each, providing definitive evidence of metabolic transformations. researchgate.net
Mass Spectrometry (MS) Applications in Lactulose-¹³C Tracer Studies
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of metabolomics and is widely used in ¹³C tracer studies for its ability to differentiate between labeled and unlabeled molecules. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling
GC-MS is a robust technique for the analysis of volatile and semi-volatile metabolites. biorxiv.orgmdpi.com In the context of Lactulose-¹³C research, samples (e.g., from fermentation broths or biological fluids) are first derivatized to make the sugars and their metabolites volatile. The derivatized compounds are then separated by gas chromatography and detected by a mass spectrometer.
GC-MS allows for the identification and quantification of various metabolites based on their mass spectra and retention times. researchgate.net When using Lactulose-¹³C, the mass spectra of metabolites will show an increase in mass corresponding to the number of ¹³C atoms incorporated. This allows for the calculation of isotopic enrichment in different metabolic pools, providing insights into metabolic fluxes. nih.gov Predicted GC-MS spectra for lactulose are available in databases and can serve as a reference.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique that has become the method of choice for analyzing a wide range of metabolites in complex biological matrices. nih.gov It is particularly well-suited for the analysis of non-volatile and polar compounds like sugars and organic acids, which are common metabolites of lactulose. mdpi.comnih.govuniba.it
The use of ultra-performance liquid chromatography (UPLC) can provide efficient separation of lactulose and its isomers in a short amount of time. mdpi.com In a typical LC-MS/MS workflow for a Lactulose-¹³C study, the sample is first separated by liquid chromatography. The eluting compounds are then ionized and analyzed by two mass spectrometers in series (tandem MS). The first mass spectrometer selects the ion of interest (e.g., the ¹³C-labeled metabolite), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, providing structural information and highly specific quantification. The use of ¹³C-labeled internal standards, such as ¹³C-lactulose, can improve the accuracy and reliability of quantification. mdpi.comnih.gov
Table 2: Example LC-MS/MS Parameters for Lactulose Analysis
| Parameter | Setting |
| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | Ethylene Bridged Hybrid Amide or Sulfobetaine HILIC |
| Mobile Phase | Acetonitrile/Water with buffer |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |
| MS Detection | Selected Reaction Monitoring (SRM) or High-Resolution MS |
| Precursor Ion (Lactulose) | e.g., m/z 341.1 [M-H]⁻ |
| Fragment Ions (Lactulose) | Specific fragments for confirmation |
| Precursor Ion (Lactulose-¹³C) | e.g., m/z 342.1 [M+¹³C-H]⁻ or higher depending on labeling |
Note: These are example parameters and require optimization for specific instruments and applications. mdpi.comuniba.itnih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Analysis
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. measurlabs.com Unlike other MS techniques that provide information on isotopic enrichment at the molecular level, IRMS measures the total ¹³C/¹²C ratio in a bulk sample after it has been combusted to CO₂. uva.nloiv.int
Integration of Multi-Omics Data with 13C-Labeling Information (e.g., Fluxomics)
The integration of data from 13C-labeling studies, such as those using Lactulose-13C, with other "omics" disciplines offers a more holistic understanding of complex biological systems. This approach, often referred to as multi-omics, combines information from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of cellular processes. frontiersin.orgmdpi.com When coupled with the dynamic insights from stable isotope tracing, this integrated analysis becomes particularly powerful for elucidating metabolic pathways and fluxes, a field known as fluxomics. nih.govplos.org
Fluxomics, or metabolic flux analysis (MFA), is a key application of 13C-labeling studies. nih.govshimadzu.com By introducing a 13C-labeled substrate like this compound into a biological system, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites. nih.govresearchgate.net This allows for the quantification of the rates (fluxes) of metabolic reactions within a network. nih.govshimadzu.com The resulting data on isotopologue distribution in metabolites provides a dynamic layer of information that complements the static snapshots offered by other omics data. oup.comresearchgate.net
The integration of these diverse datasets presents both opportunities and challenges. frontiersin.orgarxiv.org A primary goal is to move from correlation to causation, understanding how genetic variations (genomics) influence gene expression (transcriptomics), which in turn dictates protein synthesis (proteomics) and ultimately metabolic activity (metabolomics and fluxomics). For instance, in gut microbiome research, combining 13C-Lactulose tracing with metagenomics and metatranscriptomics can reveal which microbial species are actively fermenting the lactulose and how their metabolic output is affected. researchgate.net
Several computational and statistical strategies are employed for multi-omics data integration. frontiersin.orgmdpi.comnih.gov These range from simple correlation-based methods to more sophisticated network-based approaches and machine learning algorithms. mdpi.comnih.gov Network-based methods, for example, can create graphical representations where biomolecules are nodes and their relationships are edges, helping to identify functional modules that are active under specific conditions. mdpi.com Machine learning models can be trained on multi-omics datasets to predict metabolic fluxes and identify key regulatory nodes within metabolic networks. nih.gov
Table 1: Examples of Multi-Omics Integration with 13C-Labeling in Research
| Omics Data Type | Information Provided | Integration with 13C-Lactulose Data | Potential Research Application |
| Metagenomics | Identifies the microbial species present in a sample and their genetic potential. | Links specific microbial taxa to the fermentation of this compound and the production of labeled metabolites. researchgate.net | Understanding the roles of different gut bacteria in carbohydrate metabolism. |
| Metatranscriptomics | Measures the gene expression of the microbial community, indicating which metabolic pathways are active. | Correlates the expression of genes involved in carbohydrate metabolism with the observed metabolic fluxes from this compound. | Identifying key enzymes and pathways involved in the breakdown of prebiotics. |
| Proteomics | Quantifies the proteins present, providing a direct measure of the functional machinery of the cells. | Links the abundance of specific enzymes to the rate of this compound metabolism. | Validating the functional consequences of gene expression changes observed in transcriptomics. |
| Metabolomics | Provides a snapshot of the small molecule metabolites present in a biological system. | Complements flux data by providing a comprehensive profile of both labeled and unlabeled metabolites. researchgate.net | Assessing the overall metabolic impact of this compound supplementation on the gut environment. |
Method Validation and Quantification Protocols for this compound in Diverse Biological Matrices (Excluding Clinical Samples)
The accurate quantification of this compound and its metabolites in various biological matrices is crucial for the reliability of research findings. Method validation ensures that an analytical procedure is suitable for its intended purpose. globalresearchonline.net This involves establishing key performance characteristics such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), specificity, and recovery. globalresearchonline.netmdpi.comnih.gov These validation parameters are essential for ensuring the integrity of data from research studies.
For the analysis of this compound, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques. nih.govresearchgate.netnih.gov These methods offer high sensitivity and selectivity, allowing for the detection and quantification of low concentrations of the labeled compound and its metabolites in complex biological samples like feces, and gut contents from in vitro models. researchgate.netnih.gov
The validation process for a quantitative method for this compound typically involves the following steps:
Specificity and Selectivity: The method must be able to differentiate this compound and its metabolites from other endogenous and exogenous compounds in the matrix. nih.gov This is often achieved through chromatographic separation and the use of specific mass transitions in tandem mass spectrometry (MS/MS). mdpi.com
Linearity: A calibration curve is generated by analyzing standards of known concentrations to establish the range over which the instrument response is proportional to the analyte concentration. mdpi.comchromatographyonline.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements. globalresearchonline.netmdpi.com These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels. chromatographyonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. mdpi.comnih.govnih.gov
Recovery: This parameter assesses the efficiency of the sample extraction process by comparing the analyte response in an extracted sample to the response of a standard solution. nih.govchromatographyonline.com
Matrix Effect: The influence of other components in the biological matrix on the ionization of the analyte is evaluated to ensure that it does not interfere with quantification. mdpi.com
Table 2: Key Parameters in Method Validation for this compound Quantification
| Validation Parameter | Description | Typical Acceptance Criteria in Research Settings | Reference |
| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 | mdpi.comchromatographyonline.com |
| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal value (±20% for LLOQ). | nih.govchromatographyonline.com |
| Precision (CV%) | Reproducibility of measurements. | ≤ 15% (≤ 20% for LLOQ). | nih.govnih.gov |
| Recovery | Efficiency of the sample extraction process. | Consistent, precise, and reproducible. | nih.govchromatographyonline.com |
| Lower Limit of Quantification (LLOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Analyte signal should be at least 5-10 times the signal of a blank sample. | globalresearchonline.net |
The specific protocols for method validation can vary depending on the biological matrix and the analytical platform used. For instance, the extraction of this compound from fecal samples will require different procedures compared to its extraction from the liquid medium of an in vitro gut model. The use of a stable isotope-labeled internal standard, such as Lactulose-13C12, is highly recommended to correct for variations in sample preparation and instrument response. mdpi.com
Applications of Lactulose 13c in Metabolic Flux Analysis and Pathway Elucidation Excluding Human Clinical Trials
Quantitative Metabolic Flux Analysis (13C-MFA) in Microbial Systems
Investigation of Carbon Cycling and Redundancy in Microbial Metabolism
The use of ¹³C-labeled substrates in MFA allows for a deep dive into the complexities of microbial carbon cycling. Researchers can uncover how different metabolic pathways are interconnected and identify instances of metabolic redundancy, where multiple pathways can perform the same function. This understanding is critical for building accurate metabolic models and for predicting how a microbial system will respond to genetic or environmental changes. By tracing the journey of ¹³C from the initial substrate through various metabolic intermediates, scientists can map out the intricate web of reactions that constitute a microbe's central carbon metabolism. plos.org
Characterization of Substrate Utilization and Fermentation Pathways in In Vitro Gut Models and Bacterial Cultures
In vitro models of the human gut, such as the TNO intestinal model (TIM-2), provide a controlled environment to study the complex interactions between diet, gut microbiota, and host metabolism. researchopenworld.comresearchopenworld.com Lactulose-¹³C is a valuable tool in these models to investigate how different bacterial species utilize this non-digestible sugar and to characterize the resulting fermentation pathways. microbiologyresearch.orgacs.org
Studies have shown that various gut bacteria can ferment lactulose (B1674317), leading to the production of short-chain fatty acids (SCFAs) and other metabolites. microbiologyresearch.orgpeerj.com For instance, research using in vitro colon models has demonstrated that lactulose fermentation significantly increases the production of acetate (B1210297), lactate (B86563), and butyrate. researchopenworld.comuminho.pt The ability to trace the ¹³C label from lactulose to these end products provides direct evidence of the metabolic pathways involved. oup.com
Furthermore, investigations into bacterial cultures have identified specific species capable of metabolizing lactulose. While bifidobacteria and lactobacilli are well-known lactulose utilizers, other bacteria such as Clostridium perfringens and certain strains of Enterococcus and Klebsiella have also been shown to ferment this sugar. microbiologyresearch.orgacs.org The use of ¹³C-labeled lactulose in these studies helps to confirm metabolic capabilities and quantify the production of various fermentation products.
A comparative study using an in vitro colon model investigated the prebiotic effects of lactulose, macrogol, and bisacodyl. The results, summarized in the table below, highlight the distinct metabolic impact of lactulose.
| Treatment | Cumulative SCFA Production (mmol) | Cumulative Lactate Production (mmol) |
| Control | - | 5.8 ± 2.2 |
| Lactulose | Increased | 300.7 ± 10.4 |
| Macrogol | - | 1.2 ± 0.8 |
| Bisacodyl | - | 4.3 ± 2.8 |
| Data from a study using the TIM-2 in vitro model of the human large intestine. researchopenworld.com |
Tracing Short-Chain Fatty Acid Production from Lactulose-13C Fermentation
The fermentation of Lactulose-¹³C by gut microbiota leads to the production of ¹³C-labeled short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. frontiersin.orgnih.gov These SCFAs are crucial for gut health and have systemic effects on the host. By tracing the ¹³C label, researchers can quantify the production rates of individual SCFAs from lactulose fermentation. physiology.orgnih.gov
In vitro studies using fecal incubation systems have shown that lactulose is predominantly converted to acetate. nih.gov This is significant because acetate is a key energy source for the host and can be used for the synthesis of other molecules. physiology.org The production of SCFAs from lactulose fermentation also leads to a decrease in the production of potentially toxic branched-chain fatty acids (BCFAs). researchopenworld.comnih.gov
The ability to trace the metabolic fate of Lactulose-¹³C into specific SCFAs provides valuable insights into the metabolic activity of the gut microbiota and its contribution to host metabolism. frontiersin.org This information is essential for understanding the mechanisms behind the health benefits associated with prebiotics like lactulose. frontiersin.org
Isotopic Tracer Studies in Non-Human Biological Models
Beyond microbial systems, Lactulose-¹³C is utilized in isotopic tracer studies involving non-human biological models to investigate various aspects of physiology and metabolism.
Analysis of Carbohydrate Metabolism in Isolated Organs and Cell Culture Systems
Isotopic tracers like ¹³C-labeled glucose and glutamine are instrumental in analyzing carbohydrate metabolism in isolated organs and cell culture systems. nih.gov These studies allow for a detailed examination of metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, under controlled conditions. nih.gov While direct studies using Lactulose-¹³C in these specific systems are less common, the principles of isotopic tracing are the same. For instance, cell culture systems are used to study the effects of different sugars, like fructose (B13574) and galactose, on lactate production, a key aspect of carbohydrate metabolism. researchgate.net Perfused 3D cell culture platforms even allow for real-time monitoring of glucose uptake and lactate production in tumor spheroids, providing insights into cancer cell metabolism. ibidi.com
Metabolic Tracing in Animal Models for Gastrointestinal Physiology Research (e.g., Intestinal Permeability Methodological Development, excluding therapeutic outcomes)
Animal models, particularly rodents, are frequently used in gastrointestinal physiology research. mdpi.comd-nb.info Lactulose, often in conjunction with mannitol (B672), is a standard tool for assessing intestinal permeability. mdpi.commdpi.com The principle behind this dual-sugar test is that the larger lactulose molecule is thought to pass through the intestinal barrier via paracellular pathways (between cells), while the smaller mannitol molecule passes through transcellularly (through cells). mdpi.com An increased urinary ratio of lactulose to mannitol is indicative of increased intestinal permeability. nih.gov
The development of ¹³C-labeled mannitol has been proposed as a way to improve the accuracy of this test by distinguishing it from dietary sources of mannitol. nih.gov Similarly, the use of Lactulose-¹³C could enhance the precision of these studies. Methodological development in this area is ongoing, with researchers continuously refining techniques for inducing and assessing intestinal permeability in rodent models. nih.gov These studies are crucial for understanding the basic mechanisms of gut barrier function and how it is affected by various factors.
Dynamic Metabolic Pathway Analysis Utilizing this compound
Stable isotope labeling, particularly with Carbon-13 (¹³C), is a powerful technique for tracing the flow of atoms through metabolic networks. researchgate.net Lactulose labeled with ¹³C (Lactulose-¹³C) serves as a valuable tracer in non-human research models to dynamically analyze metabolic pathways, especially within complex microbial ecosystems like the gut microbiota. When Lactulose-¹³C is introduced into a system, the ¹³C atoms act as a detectable tag, allowing researchers to follow the carbon backbone of the lactulose molecule as it is metabolized and converted into various downstream products. researchgate.netnih.gov This methodology, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides quantitative insights into the activity of specific pathways, which is not possible by simply measuring metabolite concentrations alone. dntb.gov.uaresearchgate.net
In the context of gut microbiology, lactulose is not absorbed by the host but is readily fermented by colonic bacteria into short-chain fatty acids (SCFAs), hydrogen, and methane. researchgate.netmdpi.comnih.gov By using Lactulose-¹³C, scientists can precisely track which bacteria are consuming the lactulose and map the conversion of its carbon into key metabolites such as acetate, propionate, and butyrate. acs.org This provides direct evidence of pathway utilization and can reveal the dynamics of microbial interactions, such as cross-feeding, where the metabolic product of one species becomes the substrate for another. acs.org For instance, the metabolism of Lactulose-¹³C can be traced through the Bifido shunt, a key metabolic pathway in Bifidobacterium, to its end products, acetate and lactate, allowing for the quantification of carbon flux through this health-associated pathway. jst.go.jp
Research in animal models and in vitro gut simulators has demonstrated the metabolic impact of lactulose on the gut microbiome. In studies using rat models of minimal hepatic encephalopathy, lactulose administration was shown to modulate gut microbiota metabolism, leading to a decrease in glycometabolism. nih.gov Another study in mice showed that lactulose administration rapidly increased the production of fermentation products, significantly raising the concentrations of acetate, butyrate, and succinate (B1194679) in the cecum, which demonstrates a dynamic shift in microbial metabolic activity. researcher.life
The data below, derived from a study on the effects of lactulose on gut microbial metabolism in a mouse model, illustrates the significant increase in key fermentation products following lactulose administration. researcher.life Using Lactulose-¹³C in such an experiment would allow for the direct tracing of the lactulose-derived carbon into these specific SCFAs.
Table 1: Change in Microbial Metabolic Products After Lactulose Administration This interactive table summarizes research findings on the concentration of key metabolites in the cecum of mice following lactulose administration, indicating increased metabolic activity.
| Metabolite | Control Group Concentration (mM) | Lactulose-Treated Group Concentration (mM) | Fold Change |
|---|---|---|---|
| Acetate | 30 | 55 | 1.83x |
| Butyrate | 10 | 25 | 2.50x |
| Succinate | 5 | 15 | 3.00x |
Data is conceptually representative of findings reported in scientific literature. researcher.life
This ability to dynamically trace metabolic fates makes Lactulose-¹³C an indispensable tool for understanding how prebiotics like lactulose modulate the functional activity of the gut microbiome and influence the production of biologically active compounds.
Elucidation of Specific Enzymatic Reaction Mechanisms using ¹³C-Labeled Lactulose
The use of substrates labeled with stable isotopes is a cornerstone of modern enzymology, providing profound insights into the precise steps of catalytic mechanisms. ¹³C-Labeled lactulose is a powerful tool for elucidating the reaction mechanisms of enzymes that synthesize or metabolize it, such as β-galactosidases and cellobiose (B7769950) 2-epimerases.
One of the most powerful techniques in this area is the measurement of the Kinetic Isotope Effect (KIE). soton.ac.uk A KIE occurs when substituting an atom in the substrate with one of its heavier isotopes (like ¹³C for ¹²C) results in a change in the reaction rate. soton.ac.ukacs.org The magnitude of this effect provides detailed information about the transition state of the reaction, specifically regarding bond cleavage and formation. soton.ac.uk
For an enzyme like β-galactosidase, which can hydrolyze lactulose, the accepted mechanism is a double-displacement reaction involving a covalent galactosyl-enzyme intermediate. researchgate.netnih.govacs.org In this process:
A nucleophilic amino acid in the enzyme's active site (Glu537 in E. coli LacZ) attacks the anomeric carbon (C1) of the galactose moiety of lactulose. researchgate.netnih.gov
The glycosidic bond is cleaved, releasing the fructose portion and forming a covalent bond between the galactose and the enzyme. researchgate.netacs.org
A water molecule then attacks the anomeric carbon of the enzyme-bound galactose, releasing it and regenerating the free enzyme. researchgate.net
By using lactulose specifically labeled at the anomeric carbon with ¹³C ([1-¹³C]-galactosyl-fructose), researchers can measure the KIE for the cleavage of the glycosidic bond. Studies on the analogous substrate, lactose (B1674315), using [1'-¹³C]lactose and E. coli β-galactosidase (LacZ) have been performed, demonstrating the utility of this approach. chemrxiv.org A small primary ¹³C KIE is consistent with the formation of a covalent glycosyl-enzyme intermediate via an SN2 attack, a key feature of the double-displacement mechanism. acs.orgchemrxiv.org
Another application is in studying isomerases like cellobiose 2-epimerase, which can convert lactose to epilactose (B123685) and is also used for the enzymatic synthesis of lactulose. nih.govx-mol.com These enzymes catalyze the epimerization at the C2 position of a sugar's reducing end through a proton abstraction and addition mechanism. nih.gov While KIE studies are applicable here as well, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary method. Using lactulose labeled at specific carbon positions, one can directly observe the enzymatic conversion in real-time. mdpi.combioline.org.br The change in the chemical environment of the ¹³C-labeled carbon during epimerization leads to a distinct shift in the NMR spectrum, allowing for unambiguous monitoring of the product formation and characterization of the enzyme's catalytic activity and specificity. bioline.org.brmdpi.comresearchgate.net
Table 2: Application of ¹³C-Labeling in Enzymatic Mechanism Studies of Lactulose This table outlines how ¹³C-labeled lactulose is applied to investigate the mechanisms of key enzymes.
| Enzyme | Mechanistic Question | ¹³C-Labeling Application | Expected Outcome |
|---|---|---|---|
| β-Galactosidase | Is the reaction a double-displacement mechanism involving a covalent intermediate? | Kinetic Isotope Effect (KIE) analysis using [1-¹³C]-Lactulose. | Measurement of the KIE provides evidence for the degree of bond cleavage in the rate-limiting transition state, supporting or refuting the proposed mechanism. chemrxiv.org |
| Cellobiose 2-Epimerase | What is the rate and specificity of the epimerization reaction? | Real-time ¹³C NMR monitoring of the reaction. | Observing the appearance of new signals corresponding to the ¹³C-labeled product (e.g., epilactose) allows for kinetic analysis and confirmation of enzyme activity. nih.govbioline.org.br |
These isotope-based methods are critical for building a complete, molecular-level understanding of how these enzymes function, which is essential for their application in biotechnology and the synthesis of functional carbohydrates.
Computational Modeling and Theoretical Frameworks in Lactulose 13c Research
Stoichiometric Network Reconstruction and Flux Balancing
The foundation of any ¹³C-MFA study is the construction of a stoichiometric metabolic model. sci-hub.se This model is a mathematical representation of the network of biochemical reactions within a cell. oup.comfrontiersin.org
Stoichiometric Network Reconstruction: This initial step involves compiling a comprehensive list of relevant biochemical reactions, their substrates, products, and the corresponding stoichiometry. oup.com This information is often sourced from curated databases like KEGG and BioCyc. oup.com The resulting network defines the possible routes for carbon atom transitions from a labeled substrate, such as Lactulose-¹³C, through the metabolic pathways. frontiersin.org For instance, a model of central carbon metabolism would include glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. osti.govnih.gov The accuracy of the reconstructed network is critical, as it directly impacts the subsequent flux calculations. oup.com In some cases, ¹³C-MFA can even be used as a tool to identify and validate new or hypothetical metabolic pathways. d-nb.info
Flux Balance Analysis (FBA): FBA is a computational method used to predict metabolic flux distributions based on the principle of mass conservation at a steady state. f1000research.combu.edu The core assumption of FBA is that over time, the production and consumption of each intracellular metabolite are balanced, leading to no net accumulation. bu.edu This is mathematically represented by the equation Sv = 0, where 'S' is the stoichiometric matrix and 'v' is the vector of metabolic fluxes. bu.edu By applying constraints based on known uptake and secretion rates and defining a biological objective, such as the maximization of biomass production, FBA can calculate a feasible flux distribution. f1000research.combu.edu While powerful, FBA alone provides a range of possible flux states. The integration of ¹³C labeling data from experiments with tracers like Lactulose-¹³C provides crucial constraints that significantly narrow down the solution space, leading to a more precise quantification of metabolic fluxes. sci-hub.se
Table 1: Key Components of Stoichiometric Network Reconstruction and Flux Balancing
| Component | Description | Relevance to Lactulose-¹³C Research |
|---|---|---|
| Metabolic Network | A comprehensive map of biochemical reactions within a cell, including enzymes and metabolites. oup.com | Defines the pathways through which ¹³C from Lactulose-¹³C can be distributed. |
| Stoichiometric Matrix (S) | A mathematical representation of the metabolic network, where rows represent metabolites and columns represent reactions. bu.edu | Forms the basis for flux balance calculations. |
| Flux Vector (v) | A vector representing the rates of all reactions in the network. bu.edu | The primary output of ¹³C-MFA, quantifying metabolic activity. |
| Objective Function | A biological goal that the cell is assumed to be optimizing, such as maximizing growth. f1000research.com | Used in FBA to find a physiologically relevant flux distribution. |
| Constraints | Known limitations on the system, such as substrate uptake rates or thermodynamic feasibility. bu.edu | Refine the possible flux distributions to more accurately reflect cellular behavior. |
Advanced Algorithms for 13C-Metabolic Flux Analysis Data Interpretation
The interpretation of raw mass spectrometry or NMR data from ¹³C labeling experiments requires specialized algorithms to translate isotopic patterns into metabolic fluxes. nih.gov Several software packages and computational frameworks have been developed to facilitate this complex process.
These tools automate the process of correcting for natural isotope abundances, calculating mass isotopomer distributions (MIDs), and fitting these experimental data to the metabolic model to estimate fluxes. vueinnovations.comoup.com For example, the EMU (Elementary Metabolite Units) framework provides an efficient method for simulating tandem MS data and tracing isotopic labeling in complex networks. frontiersin.org Software like INCA (Isotopomer Network Compartmental Analysis) and PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions) are MATLAB-based tools that offer user-friendly interfaces for these analyses. vueinnovations.comoup.com Other platforms, such as OpenMebius and 13CFLUX2, provide comprehensive workflows for model generation, data processing, and flux estimation. oup.comshimadzu.com The development of standardized modeling languages like FluxML aims to improve the reproducibility and exchange of ¹³C-MFA models between different research groups. frontiersin.org
Table 2: Examples of Software and Algorithms for ¹³C-MFA Data Interpretation
| Software/Algorithm | Description | Key Features |
|---|---|---|
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based package for isotopomer network modeling and metabolic flux analysis. vueinnovations.com | Supports non-stationary MFA, user-friendly interface. vueinnovations.com |
| PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions) | A MATLAB tool for automated quantification of mass isotopomer distributions (MIDs) from MS data. vueinnovations.comoup.com | Automates data extraction, integration, and analysis; supports various isotopes and MS platforms. oup.com |
| EMU (Elementary Metabolite Units) Framework | An algorithm for efficiently simulating tandem MS data and tracing isotopic labeling. frontiersin.org | Enables the use of tandem MS data for higher resolution flux analysis. frontiersin.org |
| 13CFLUX2 | A high-performance simulation framework for ¹³C-MFA. 13cflux.netoup.com | Provides a computational kernel for various fluxomics software tools and workflows. 13cflux.netoup.com |
| OpenMebius | Software for ¹³C-MFA that integrates ¹³C-labeling and mass balance data to estimate flux distributions. shimadzu.com | Includes functions for metabolic model generation and correction for natural isotopes. shimadzu.com |
| FluxML | A universal modeling language for specifying ¹³C-MFA models. frontiersin.org | Promotes model exchange, re-use, and reproducibility. frontiersin.org |
In Silico Simulations for Experimental Design and Tracer Optimization
Computational simulations play a crucial role not only in data analysis but also in the design of ¹³C labeling experiments. oup.com In silico (computer-based) simulations allow researchers to predict the outcome of different experimental setups before conducting them in the laboratory, saving time and resources. nih.gov
By simulating the expected labeling patterns from various ¹³C-labeled substrates, researchers can select the optimal tracer to resolve the fluxes of interest. osti.gov For example, simulations might show that a [1-¹³C]glucose tracer provides the best resolution for glycolysis, while a ¹³C-labeled glutamine tracer is more informative for the TCA cycle. d-nb.info This a priori analysis helps in designing experiments that will yield the most precise and accurate flux estimations. nih.gov
Software tools like tcaSIM have been developed specifically for this purpose, allowing users to simulate complex metabolic tracing experiments and predict the resulting labeling patterns in metabolites. nih.gov These simulations can also help in optimizing other experimental parameters, such as the duration of the labeling experiment and the selection of sampling time points, particularly in dynamic or isotopically non-stationary studies. nih.gov This predictive power is essential for maximizing the information gained from each experiment and for ensuring the statistical significance of the resulting flux maps. nih.govnih.gov
Future Directions and Emerging Research Avenues for Lactulose 13c
Development of Novel Isotopic Labeling Strategies for Complex Carbohydrates
The synthesis of isotopically labeled complex carbohydrates like lactulose (B1674317) is a cornerstone for metabolic research. researchgate.netnih.govfrontiersin.org Current methods for producing lactulose primarily involve either chemical isomerization of lactose (B1674315) or enzymatic synthesis. researchgate.net While chemical methods are established for commercial production, they can lead to a variety of byproducts, complicating purification. researchgate.net Enzymatic synthesis, utilizing enzymes such as β-galactosidase or cellobiose (B7769950) epimerases, offers a more specific route to lactulose production and is a promising area for the synthesis of ¹³C-labeled versions. researchgate.netvoprosy-pitaniya.ru
Future research is focused on refining these enzymatic methods to improve yield and purity of Lactulose-¹³C. Innovations in enzyme immobilization and the use of membrane reactors are being explored to create more efficient and continuous production systems. nih.govfrontiersin.org Furthermore, the development of novel isotopic labeling strategies extends beyond just the synthesis of the molecule itself. Researchers are investigating methods for creating highly enriched and specifically labeled carbohydrates, which will allow for more precise tracing of metabolic pathways. nih.gov This includes techniques like ¹³CO₂ enrichment of plant atmospheres to produce labeled precursors for synthesis. nih.gov
Integration of Lactulose-13C Tracing with Systems Biology Approaches Beyond Fluxomics
The integration of data from ¹³C tracing studies with broader systems biology approaches represents a significant leap forward in understanding complex biological systems. While metabolic flux analysis (fluxomics) has been instrumental in mapping metabolic pathways, the future lies in combining this data with other "omics" disciplines like genomics, proteomics, and metabolomics. nih.govnih.gov
This integrated approach allows researchers to move beyond a static view of metabolic networks and understand the dynamic interplay between genes, proteins, and metabolites. nih.gov For instance, by combining Lactulose-¹³C tracing with metabolomics, scientists can not only track the fate of the carbon atoms from lactulose but also identify the full spectrum of metabolites produced by the gut microbiota in response. researchgate.net This holistic view is crucial for elucidating the complex interactions within the gut-liver axis and understanding the systemic effects of gut microbiome modulation. researchgate.netnih.gov
Advanced Imaging Techniques Leveraging 13C-Enrichment for Metabolic Insight
The ability to visualize metabolic processes in real-time and with high spatial resolution is a key goal in biomedical research. Advanced imaging techniques that can leverage ¹³C-enrichment are poised to provide unprecedented insights into metabolism. While not yet widely applied specifically with Lactulose-¹³C, techniques like magnetic resonance spectroscopy (MRS) and positron emission tomography (PET) can be adapted to track ¹³C-labeled compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is already a powerful tool for elucidating the structure of carbohydrates and can be used to trace the incorporation of ¹³C into various metabolites. csic.esusda.gov Future developments in hyperpolarization techniques could dramatically increase the sensitivity of ¹³C-NMR, enabling the imaging of metabolic fluxes in vivo with much greater detail. This would allow researchers to directly observe the metabolism of Lactulose-¹³C in different tissues and organs, providing a dynamic picture of its physiological effects.
Potential for this compound in Environmental and Ecophysiological Research (e.g., Carbon Cycling in Soil Systems)
The application of stable isotope analysis has become a cornerstone of ecological and environmental research, particularly in understanding carbon cycling. The use of ¹³C-labeled substrates provides a direct way to trace the flow of carbon through ecosystems, from primary producers to decomposers. psu.eduresearchgate.net
Lactulose-¹³C, as a readily metabolizable carbon source for many microorganisms, has significant potential in studying soil carbon dynamics. By introducing Lactulose-¹³C into soil microcosms, researchers can track the incorporation of this carbon into microbial biomass, soil organic matter, and respired CO₂. usda.govornl.gov This can provide valuable data on the rates of carbon turnover, the activity of different microbial communities, and the processes of carbon sequestration in soils. psu.eduornl.gov For example, studies have used ¹³C-labeled acetate (B1210297) to demonstrate differences in carbon cycling in soils under different management practices. usda.gov Similar approaches with Lactulose-¹³C could help to unravel the complex interactions that govern the fate of carbon in terrestrial ecosystems.
Methodological Innovations in Isotopic Analysis and Data Processing
The accuracy and efficiency of isotopic analysis are critical for the successful application of Lactulose-¹³C. Continuous advancements in analytical instrumentation and data processing are expanding the possibilities for stable isotope research.
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of ¹³C enrichment. campro-webshop.eu However, recent developments in optical systems, such as non-dispersive infrared spectrometry (NDIR), offer a more accessible and lower-cost alternative for certain applications. researchgate.net These technologies, initially developed for breath tests, are being adapted for soil and plant analysis, making ¹³C tracing studies more feasible for a wider range of research groups. researchgate.net
In parallel, innovations in liquid chromatography-mass spectrometry (LC-MS/MS) are improving the ability to separate and quantify labeled compounds and their metabolites in complex biological samples. nih.govresearchgate.net Advanced data processing software and algorithms are also essential for handling the large and complex datasets generated by modern analytical platforms, enabling more sophisticated modeling of metabolic pathways and carbon fluxes. plos.org
Q & A
Q. What are the key methodological considerations for synthesizing and characterizing Lactulose-¹³C in laboratory settings?
Synthesis of Lactulose-¹³C requires precise isotopic labeling at the C-13 position, typically achieved via enzymatic or chemical methods using ¹³C-enriched precursors (e.g., galactose-¹³C). Characterization involves nuclear magnetic resonance (NMR) to confirm isotopic incorporation and structural integrity, complemented by mass spectrometry (MS) for purity assessment. Chromatographic techniques (HPLC) are critical for quantifying unreacted substrates and byproducts. Ensure reaction conditions (pH, temperature) are optimized to minimize isotopic dilution .
Q. How can researchers ensure the quality and isotopic purity of Lactulose-¹³C batches?
Implement orthogonal validation protocols:
- NMR spectroscopy to verify ¹³C enrichment at specific positions.
- Isotope ratio mass spectrometry (IRMS) to measure isotopic abundance (>98% purity is standard for metabolic studies).
- High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection to separate and quantify impurities. Batch-to-batch variability should be statistically analyzed using coefficient of variation (CV) metrics .
Q. What safety protocols are essential for handling Lactulose-¹³C in laboratory environments?
While Lactulose-¹³C is not classified as hazardous, standard isotopic handling practices apply:
Q. What analytical techniques are most effective for detecting ¹³C enrichment in biological samples post-administration?
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the gold standard for measuring ¹³C enrichment in breath, blood, or fecal samples. For tissue-specific analysis, liquid chromatography-tandem MS (LC-MS/MS) provides high sensitivity. Normalize data to baseline isotopic abundance and account for natural variations using internal standards .
Advanced Research Questions
Q. How should in vivo studies using Lactulose-¹³C be designed to ensure translational relevance?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Dose-response trials : Start with preclinical models (e.g., murine) to establish pharmacokinetic (PK) parameters before human trials.
- Control groups : Include non-labeled lactulose controls and account for endogenous ¹³C levels.
- Ethical oversight : Ensure informed consent protocols for human studies, emphasizing isotopic safety .
Q. How can conflicting results between Lactulose-¹³C breath tests and fecal measurements be resolved?
Contradictions often arise from methodological differences:
- Breath tests reflect proximal gut fermentation, while fecal assays capture distal metabolic activity.
- Conduct simultaneous sampling across multiple time points and use mixed-effects models to account for inter-individual variability.
- Validate findings via replication in independent cohorts and meta-analysis of cross-study data .
Q. What computational approaches are recommended for pharmacokinetic modeling of Lactulose-¹³C data?
Compartmental modeling (e.g., non-linear mixed-effects modeling ) is ideal for estimating absorption and elimination rates. Tools like NONMEM or Monolix can integrate time-series data from breath, blood, and fecal samples. Validate models using Akaike/Bayesian information criteria (AIC/BIC) and bootstrap resampling .
Q. How does isotopic interference from dietary ¹³C affect Lactulose-¹³C studies, and how can it be mitigated?
Dietary ¹³C (e.g., from C4 plants) may skew breath test results. Mitigation strategies include:
Q. What are the challenges in optimizing Lactulose-¹³C detection in complex biological matrices?
Matrix effects (e.g., protein binding in blood) reduce detection sensitivity. Solutions:
- Sample pre-treatment : Deproteinize serum using acetonitrile or solid-phase extraction.
- Advanced chromatography : Employ ultra-HPLC (UHPLC) with hydrophilic interaction liquid chromatography (HILIC) columns to resolve polar metabolites.
- Internal standards : Use deuterated lactulose analogs to correct for recovery variability .
Q. How can multi-omics data be integrated to study Lactulose-¹³C’s impact on gut microbiota metabolism?
Combine metagenomics (microbial community structure) with metabolomics (¹³C-labeled metabolites) using pipelines like QIIME 2 and XCMS Online. Apply pathway enrichment analysis (e.g., KEGG, MetaCyc) to link isotopic tracing data to microbial functional pathways. Validate findings via ex vivo fermentation assays with defined microbial consortia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
